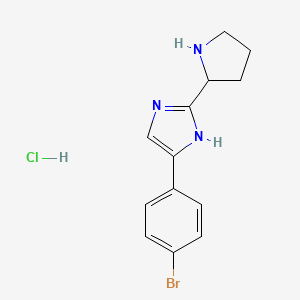
5-(4-Bromophenyl)-2-(2-pyrrolidinyl)-1H-imidazole hydrochloride
説明
5-(4-Bromophenyl)-2-(2-pyrrolidinyl)-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C13H15BrClN3 and its molecular weight is 328.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Bromophenyl)-2-(2-pyrrolidinyl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bromophenyl group, a pyrrolidinyl moiety, and an imidazole ring. The synthesis typically involves several steps:
- Formation of the Imidazole Ring : This is achieved through the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine.
- Introduction of the Bromophenyl Group : Bromination of a phenyl group is performed using bromine or N-bromosuccinimide.
- Attachment of the Pyrrolidinyl Group : A nucleophilic substitution reaction introduces the pyrrolidine derivative to the imidazole ring.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The mechanism likely involves interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances binding to hydrophobic pockets, while the imidazole ring participates in hydrogen bonding.
- Pharmacological Potential : Studies have suggested that this compound may serve as a lead in drug development due to its potential as a ligand in biochemical assays and its pharmacological properties .
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives related to this compound. The results showed that compounds with similar structures demonstrated potent activity against gram-positive bacteria, with effective inhibition of biofilm formation noted .
Anti-inflammatory Activity
The compound's derivatives have also been explored for anti-inflammatory properties. A related study indicated that imidazole derivatives could inhibit inflammatory cytokines like TNF-alpha, suggesting potential applications in treating inflammatory diseases .
Data Tables
| Activity Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Antimicrobial | 0.22 - 0.25 | Staphylococcus aureus |
| Anti-inflammatory | N/A | TNF-alpha inhibition |
| Antiviral | N/A | Various RNA viruses |
特性
IUPAC Name |
5-(4-bromophenyl)-2-pyrrolidin-2-yl-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3.ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;/h3-6,8,11,15H,1-2,7H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWELXHOHVMRNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















